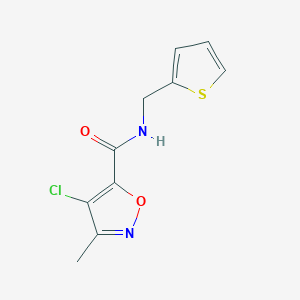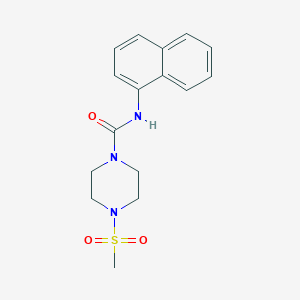![molecular formula C16H13NO4S2 B4543951 3-{4-oxo-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4543951.png)
3-{4-oxo-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidin-based compounds typically involves the condensation of aromatic aldehydes with thioglycolic acid or other thiol derivatives to yield thiazolidinone derivatives. For example, Patel and Patel (2010) described the synthesis of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides through cyclocondensation, showcasing a method that could be analogous to the synthesis of the compound (H. S. Patel & S. J. Patel, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidin-based compounds is characterized by a thiazolidine core, often modified with various substituents that affect the compound's properties. For instance, Kosma et al. (2012) detailed the molecular structure of a thiazolidine derivative, emphasizing the planarity and stacking interactions crucial for its chemical behavior (P. Kosma, E. Selzer, & K. Mereiter, 2012).
Chemical Reactions and Properties
Thiazolidin derivatives undergo various chemical reactions, including cycloadditions, condensations with amines, and transformations into different heterocyclic systems. For instance, Kandeel (2000) explored reactions leading to spiro compounds and thiosemicarbazones, indicating the versatility of thiazolidin-based compounds in chemical synthesis (M. M. Kandeel, 2000).
Physical Properties Analysis
The physical properties of thiazolidin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 3-{4-oxo-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid might not be directly available, studies on similar compounds provide insights into these aspects. For example, Chandran et al. (2012) discussed the thermal and photoresponsive studies of a starch modified with a thiazolidin derivative, highlighting the importance of molecular modifications on physical properties (A. Chandran, Sunny Kuriakose, & Tessymol Mathew, 2012).
Chemical Properties Analysis
The chemical properties of thiazolidin-based compounds, such as reactivity towards nucleophiles or electrophiles, acidity, and basicity, are crucial for their application in chemical syntheses and potential biological activities. The synthesis and antimicrobial activity study by Horishny and Matiichuk (2020) exemplifies the exploration of chemical properties for potential applications (V. Horishny & V. Matiichuk, 2020).
Propriétés
IUPAC Name |
3-[(5E)-4-oxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-2-9-21-12-5-3-11(4-6-12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h1,3-6,10H,7-9H2,(H,18,19)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWIZNQPSCTWBD-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-pyrrolidinyl)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B4543871.png)
![5-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4543879.png)
![1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4543882.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4543888.png)
![N-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4543896.png)
![1-mesityl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543905.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4543906.png)


![1-methyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4543937.png)
![N-[4-({[3-(4-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4543955.png)
![9-tert-butyl-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543967.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543971.png)
